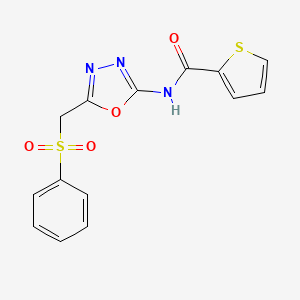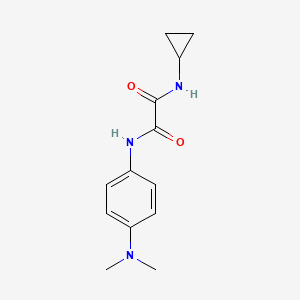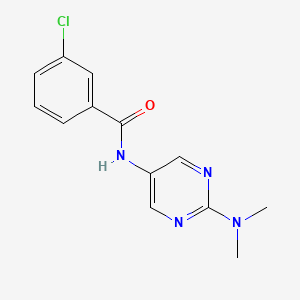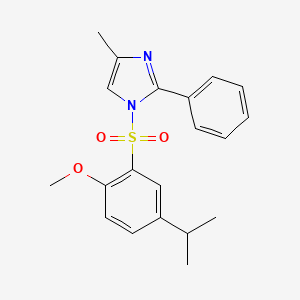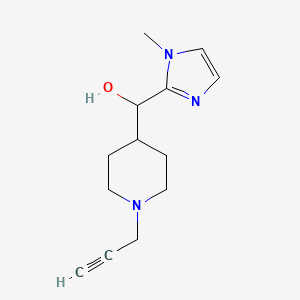
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a small molecule that belongs to the class of imidazole-based compounds. It has been studied extensively for its ability to modulate specific receptors in the central nervous system, making it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol involves its ability to modulate specific receptors in the central nervous system. The compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. By modulating the sigma-1 receptor, (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol can alter the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol has been shown to have several biochemical and physiological effects. The compound has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and a reduction in anxiety and depression. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. By reducing the activity of the HPA axis, (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol can reduce the symptoms of stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol in lab experiments include its ability to modulate specific receptors in the central nervous system, making it a promising candidate for the development of novel drugs. The compound is also relatively easy to synthesize and has been shown to have a high yield and high purity. The limitations of using (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol in lab experiments include its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol. One direction is the development of novel drugs based on the structure of the compound. The compound has been shown to modulate specific receptors in the central nervous system, making it a promising candidate for the development of drugs for the treatment of various neurological disorders. Another direction is the study of the compound's mechanism of action. The compound has been shown to bind to the sigma-1 receptor, but the exact mechanism of action is not fully understood. Further studies are needed to elucidate the compound's mechanism of action. Finally, the compound's potential toxicity needs to be further studied to ensure its safety for use in humans.
Synthesemethoden
The synthesis of (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol involves several steps. The first step involves the reaction of 1-methylimidazole with propargyl bromide to form 1-(prop-2-ynyl)-1-methylimidazole. The second step involves the reaction of 1-(prop-2-ynyl)-1-methylimidazole with 4-piperidone to form (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol. The synthesis process has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol has been studied extensively for its potential therapeutic applications. It has been shown to modulate specific receptors in the central nervous system, making it a promising candidate for the development of drugs for the treatment of various neurological disorders. The compound has been studied for its potential use in the treatment of anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
(1-methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-7-16-8-4-11(5-9-16)12(17)13-14-6-10-15(13)2/h1,6,10-12,17H,4-5,7-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIPEFSANBMVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CCN(CC2)CC#C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

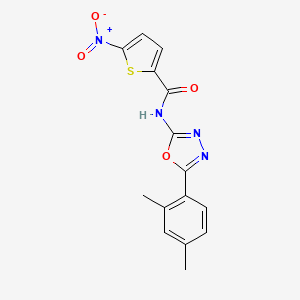
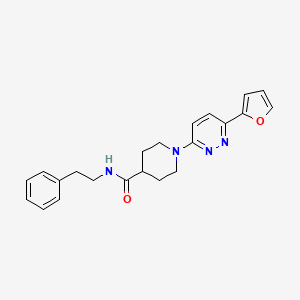


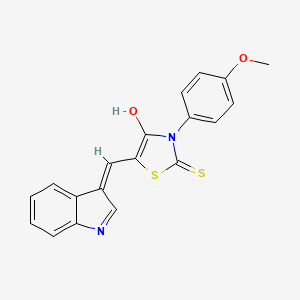
![N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide](/img/structure/B2689737.png)
![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2689742.png)

